Tetrakis(diethylamino)silane
Overview
Description
Tetrakis(diethylamino)silane is an organosilicon compound with the chemical formula Si(N(C2H5)2)4. It is a colorless liquid that is primarily used as a precursor in the deposition of silicon-containing thin films. This compound is particularly significant in the semiconductor industry due to its role in the chemical vapor deposition (CVD) processes for creating silicon dioxide and silicon nitride films.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrakis(diethylamino)silane can be synthesized through the reaction of silicon tetrachloride (SiCl4) with diethylamine (N(C2H5)2) in the presence of a base such as triethylamine (N(C2H5)3). The reaction typically proceeds as follows: [ \text{SiCl}_4 + 4 \text{N(C}_2\text{H}_5\text{)}_2 \rightarrow \text{Si(N(C}_2\text{H}_5\text{)}_2\text{)}_4 + 4 \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of inert atmospheres to prevent contamination and the application of distillation techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Tetrakis(diethylamino)silane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form silicon dioxide and diethylamine.
Oxidation: Can be oxidized to form silicon dioxide.
Substitution: Can undergo substitution reactions where the diethylamino groups are replaced by other ligands.
Common Reagents and Conditions:
Hydrolysis: Water or moisture in the air.
Oxidation: Oxygen or ozone.
Substitution: Various nucleophiles under controlled conditions.
Major Products:
Hydrolysis: Silicon dioxide (SiO2) and diethylamine (N(C2H5)2).
Oxidation: Silicon dioxide (SiO2).
Substitution: Depends on the nucleophile used, but typically results in the formation of new silicon-containing compounds.
Scientific Research Applications
Tetrakis(diethylamino)silane is widely used in scientific research and industrial applications, including:
Semiconductor Industry: Used as a precursor in the chemical vapor deposition (CVD) of silicon dioxide and silicon nitride films, which are essential in the fabrication of electronic devices.
Material Science: Employed in the synthesis of advanced materials with specific properties, such as high dielectric constants and thermal stability.
Nanotechnology: Utilized in the production of nanoscale materials and coatings.
Chemical Research: Serves as a reagent in various chemical reactions and studies involving silicon chemistry.
Mechanism of Action
The mechanism of action of tetrakis(diethylamino)silane in chemical vapor deposition involves the thermal decomposition of the compound at high temperatures, leading to the formation of silicon-containing films. The diethylamino groups are released as volatile by-products, while the silicon atoms are deposited on the substrate to form a thin film. The process can be represented as follows: [ \text{Si(N(C}_2\text{H}_5\text{)}_2\text{)}_4 \rightarrow \text{SiO}_2 \text{(film)} + \text{volatile by-products} ]
Comparison with Similar Compounds
Tetrakis(dimethylamino)silane (Si(N(CH3)2)4): Similar in structure but with methyl groups instead of ethyl groups.
Tetrakis(diethylamino)germanium (Ge(N(C2H5)2)4): Germanium analog of tetrakis(diethylamino)silane.
Tetrakis(diethylamino)titanium (Ti(N(C2H5)2)4): Titanium analog of this compound.
Uniqueness: this compound is unique due to its specific reactivity and volatility, making it particularly suitable for chemical vapor deposition processes. Its ability to form high-quality silicon dioxide and silicon nitride films with excellent step coverage and uniformity sets it apart from other similar compounds.
Properties
IUPAC Name |
N-ethyl-N-[tris(diethylamino)silyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H40N4Si/c1-9-17(10-2)21(18(11-3)12-4,19(13-5)14-6)20(15-7)16-8/h9-16H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GURMJCMOXLWZHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)[Si](N(CC)CC)(N(CC)CC)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H40N4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066153 | |
Record name | Silanetetramine, octaethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17048-10-1 | |
Record name | N,N,N′,N′,N′′,N′′,N′′′,N′′′-Octaethylsilanetetramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17048-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silanetetramine, N,N,N',N',N'',N'',N''',N'''-octaethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017048101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanetetramine, N,N,N',N',N'',N'',N''',N'''-octaethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silanetetramine, octaethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octaethylsilanetetramine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.363 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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